(S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound with significant interest in the field of medicinal chemistry. It is classified as a halogenated amine derivative, which suggests potential applications in pharmaceuticals, particularly in the development of therapeutic agents.
The compound's chemical structure can be derived from various synthetic routes involving bromination and chlorination of indene derivatives. Its specific characteristics are cataloged under the CAS number 1799420-95-3, and it is available from multiple chemical suppliers, including American Elements and VWR .
(S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride belongs to the class of halogenated organic compounds. Its classification as an amine indicates it contains a nitrogen atom bonded to carbon atoms, which is crucial for its biological activity.
The synthesis of (S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves several key steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular formula of (S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is , with a molecular weight of approximately 248.55 g/mol . The structure features a bicyclic indene framework with substituents that confer unique properties.
The compound's structural representation can be depicted using various formats:
InChI=1S/C9H10BrClN/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9H,1-2,12H2C1CC2=C(C1N)C=C(C=C2)Br.Cl(S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride can participate in various chemical reactions typical for amines and halogenated compounds:
Technical details such as reaction kinetics and mechanisms are essential for understanding these transformations.
The mechanism of action for (S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride primarily relates to its interactions with biological targets. It may exhibit activity through:
Data on binding affinities and biological assays would provide insights into its efficacy.
While specific physical properties such as melting point and boiling point are not universally documented for (S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, similar compounds typically exhibit:
| Property | Value |
|---|---|
| Molecular Weight | 248.55 g/mol |
| Appearance | White crystalline solid (expected) |
| Solubility | Soluble in water (as hydrochloride) |
Chemical properties include reactivity with acids and bases, stability under standard laboratory conditions, and potential hazards associated with handling halogenated compounds.
(S)-4-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride has potential applications in:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: